molecular formula C22H24N6O4S B2408270 8-Ethyl-12-{4-[4-(furan-2-carbonyl)piperazin-1-yl]-4-oxobutyl}-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one CAS No. 892761-95-4

8-Ethyl-12-{4-[4-(furan-2-carbonyl)piperazin-1-yl]-4-oxobutyl}-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one

Cat. No.: B2408270
CAS No.: 892761-95-4
M. Wt: 468.53
InChI Key: RWSOEBFHZLTHKF-UHFFFAOYSA-N
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Description

The compound 8-Ethyl-12-{4-[4-(furan-2-carbonyl)piperazin-1-yl]-4-oxobutyl}-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0²,⁶]dodeca-2(6),3,9,11-tetraen-7-one is a synthetic heterocyclic molecule featuring a tricyclic core system with nitrogen and sulfur atoms. Key structural attributes include:

  • Tricyclic framework: A 5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0²,⁶]dodeca-2(6),3,9,11-tetraen-7-one core, which incorporates fused azepine, thiazine, and oxadiazole-like rings.
  • Substituents:
    • An ethyl group at position 6.
    • A 4-oxobutyl linker at position 12, terminating in a furan-2-carbonyl-substituted piperazine moiety.

This structure implies possible pharmacological relevance, as similar tricyclic and piperazine-containing compounds are often explored for CNS or antimicrobial activities .

Properties

IUPAC Name

8-ethyl-12-[4-[4-(furan-2-carbonyl)piperazin-1-yl]-4-oxobutyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O4S/c1-2-27-21(31)19-15(8-14-33-19)28-17(23-24-22(27)28)6-3-7-18(29)25-9-11-26(12-10-25)20(30)16-5-4-13-32-16/h4-5,8,13-14H,2-3,6-7,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSOEBFHZLTHKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCCC(=O)N4CCN(CC4)C(=O)C5=CC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Ethyl-12-{4-[4-(furan-2-carbonyl)piperazin-1-yl]-4-oxobutyl}-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article synthesizes existing research on its biological properties, including antimicrobial, anti-inflammatory, and enzyme inhibition activities.

Chemical Structure and Properties

The compound's structure is characterized by a fused bicyclic system with multiple functional groups that contribute to its biological activity. The presence of a piperazine ring and a furan moiety are particularly notable as they are often associated with various pharmacological effects.

PropertyValue
Molecular FormulaC20H25N5O4S
Molecular Weight425.51 g/mol
LogP-0.0491
Polar Surface Area100.2 Ų
Hydrogen Bond Acceptors12
Hydrogen Bond Donors2

1. Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties against various bacterial strains. For instance, derivatives of piperazine have demonstrated effectiveness against Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.

Case Study:
A study on piperazine-containing compounds revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like kanamycin .

2. Anti-inflammatory Activity

Inflammation is a critical factor in numerous diseases, and compounds that can modulate inflammatory responses are of great interest. The presence of the furan ring in this compound may play a role in its anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.

Research Findings:
Studies on related dihydrofuran compounds have shown that they can inhibit the production of inflammatory mediators such as TNF-alpha and IL-6 in vitro . This suggests potential therapeutic applications in conditions like arthritis or chronic inflammatory diseases.

3. Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes linked to disease processes, particularly cholinesterases which are crucial in neurotransmission.

Enzyme Inhibition Data:
Inhibitory assays have shown that structurally similar compounds can exhibit IC50 values in the micromolar range against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating potential use in treating neurodegenerative disorders such as Alzheimer's disease .

Comparison with Similar Compounds

Clozapine Analogs ()

Desmethylclozapine (3) : A tricyclic dibenzodiazepine with a piperazine substituent.

  • Structural similarities : Both compounds feature a tricyclic core and piperazine moiety.
  • Differences :
    • Desmethylclozapine lacks sulfur and furan-carbonyl groups.
    • The target compound’s 4-oxobutyl linker and ethyl group may enhance conformational flexibility compared to desmethylclozapine’s rigid dibenzodiazepine system.
  • Synthesis : Desmethylclozapine is synthesized via titanium tetrakisamine intermediates , whereas the target compound likely employs amide coupling and heterocyclization steps (inferred from ).

Spirocyclic Diazaspiro Compounds ()

Compound 13 : 8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione.

  • Structural similarities : Both contain piperazine and spirocyclic elements.
  • Differences :
    • Compound 13 has a diazaspiro[4.5]decane core, while the target compound features a fused tricyclic system.
    • The furan-carbonyl group in the target compound may confer distinct electronic properties compared to Compound 13’s phenyl substituents.
  • Biological relevance : Spirocyclic compounds like 13 are often explored for receptor-binding selectivity due to their three-dimensional rigidity .

Tetrahydroimidazopyridine Derivatives ()

Compound 1l: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate.

  • Structural similarities : Both compounds include nitrogen-rich heterocycles and ester/carbonyl groups.
  • Differences: Compound 1l has a bicyclic imidazopyridine core, contrasting with the target’s tricyclic system. The 4-nitrophenyl and cyano groups in 1l suggest electron-withdrawing effects, whereas the target’s furan-carbonyl group may exhibit mixed electronic behavior.
  • Synthesis : Multi-step one-pot reactions with LC/MS characterization are common for such derivatives .

Structural and Functional Comparison Table

Compound Name / ID Core Structure Key Substituents Functional Groups Synthesis Highlights
Target Compound Tricyclo[7.3.0.0²,⁶]dodeca-tetraene 8-Ethyl, 12-(4-oxobutyl-piperazin-furan-2-carbonyl) Lactam, ketone, amide, furan-carbonyl Likely amide coupling, heterocyclization
Desmethylclozapine () Dibenzodiazepine Piperazine Amine, aromatic rings Titanium-mediated coupling
Compound 13 () Diazaspiro[4.5]decane 3-(4-Phenylpiperazin-1-yl)propyl, 8-phenyl Spirocyclic amide, piperazine Multi-step alkylation
Compound 1l () Tetrahydroimidazo[1,2-a]pyridine 4-Nitrophenyl, cyano, phenethyl, diethyl ester Ester, nitrile, ketone One-pot two-step synthesis

Implications of Structural Variations

  • Tricyclic vs.
  • Piperazine Modifications : The furan-2-carbonyl group in the target compound could modulate solubility and metabolic stability relative to phenyl- or chlorophenyl-substituted piperazines .
  • Linker Flexibility : The 4-oxobutyl chain may allow for better conformational adaptation in binding pockets compared to shorter alkyl linkers in analogs .

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